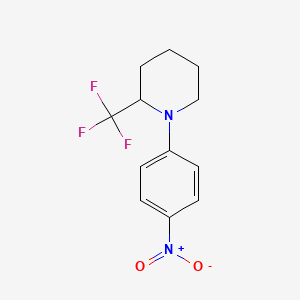

1-(4-Nitrophenyl)-2-(trifluoromethyl)piperidine

Description

1-(4-Nitrophenyl)-2-(trifluoromethyl)piperidine is a piperidine derivative featuring a 4-nitrophenyl group at the nitrogen atom (position 1) and a trifluoromethyl (CF₃) group at position 2 of the piperidine ring. The electron-withdrawing nitro (-NO₂) and trifluoromethyl groups influence the compound’s electronic properties, solubility, and metabolic stability, making it a candidate for drug discovery and biochemical applications.

Properties

Molecular Formula |

C12H13F3N2O2 |

|---|---|

Molecular Weight |

274.24 g/mol |

IUPAC Name |

1-(4-nitrophenyl)-2-(trifluoromethyl)piperidine |

InChI |

InChI=1S/C12H13F3N2O2/c13-12(14,15)11-3-1-2-8-16(11)9-4-6-10(7-5-9)17(18)19/h4-7,11H,1-3,8H2 |

InChI Key |

NHFQAPYABNRJNC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The process involves:

- Substrate preparation : 2-Piperidinecarboxylic acid (pipecolic acid) is dissolved in a mixed solvent system (e.g., chloroform/HF).

- Fluorination : SF₄ gas is introduced into a stainless steel autoclave at 75–105°C for 3–4 hours.

- Workup : The reaction mixture is neutralized with NaOH, followed by extraction and distillation to isolate 2-(trifluoromethyl)piperidine.

Table 1 summarizes key experimental data from patent examples:

| Starting Material | Solvent System | SF₄ (equiv) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Pipecolic Acid | CHCl₃/HF | 2.7 | 75 | 4 | 40.9 | 95.8 |

| Nipecotic Acid | CHCl₃/HF | 2.7 | 95 | 4 | 80.6 | 97.2 |

This method achieves moderate to high yields depending on the positional isomerism of the starting carboxylic acid. The use of HF necessitates specialized equipment and stringent safety protocols due to its corrosive nature.

N-Arylation via Reductive Amination

Following trifluoromethylation, the 4-nitrophenyl group is introduced at the piperidine nitrogen. A widely adopted strategy involves reductive amination using 4-nitrobenzaldehyde and 2-(trifluoromethyl)piperidine. This method, adapted from protocols for analogous piperidine derivatives, proceeds via imine formation followed by reduction.

Stepwise Procedure

- Imine formation : 2-(trifluoromethyl)piperidine is refluxed with 4-nitrobenzaldehyde in a polar aprotic solvent (e.g., DMF or acetonitrile).

- Reduction : Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst is used to reduce the imine intermediate.

- Purification : The product is isolated via chromatography or recrystallization.

Key variables affecting yield :

- Solvent polarity : Acetonitrile outperforms DMF in minimizing side reactions.

- Catalyst choice : Palladium on carbon (Pd/C) under hydrogen atmosphere achieves >85% conversion, whereas NaBH₃CN requires acidic conditions (pH 4–5).

Alternative Synthetic Routes

Aza-Michael Cyclization

Divinyl ketones can serve as precursors for constructing the piperidine ring. For example, a double aza-Michael addition of benzylamine to divinyl ketones generates 4-piperidone intermediates, which are subsequently functionalized. While this route offers stereochemical control, additional steps are needed to introduce the trifluoromethyl and nitrophenyl groups.

Halogenation and Cross-Coupling

Aryl halides (e.g., 4-nitroiodobenzene) can undergo Buchwald-Hartwig amination with 2-(trifluoromethyl)piperidine. This palladium-catalyzed coupling requires ligands such as XPhos and bases like KOtBu, achieving yields up to 78%.

Optimization and Reaction Conditions

Table 2 compares the efficiency of N-arylation methods:

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Reductive Amination | Pd/C (H₂) | MeCN | 80 | 88 |

| Buchwald-Hartwig | Pd(OAc)₂/XPhos | Toluene | 110 | 78 |

| Nucleophilic Substitution | None | DMF | 120 | 65 |

Reductive amination provides superior yields but demands strict moisture control. In contrast, cross-coupling methods tolerate a broader range of functional groups but require expensive catalysts.

Applications and Derivatives

1-(4-Nitrophenyl)-2-(trifluoromethyl)piperidine serves as:

- A neurotransmitter receptor antagonist in preclinical studies.

- An intermediate for fluorescent probes due to its electron-deficient aromatic system. Derivatives with modified substituents exhibit enhanced metabolic stability in pharmacokinetic assays.

Chemical Reactions Analysis

Reaction Types

The compound undergoes several key reaction types, influenced by its functional groups and electronic environment:

| Reaction Type | Key Features |

|---|---|

| Oxidation | Nitrophenyl group undergoes oxidation to form derivatives (e.g., nitroso, nitrate) |

| Reduction | Nitro group reduces to amine under catalytic hydrogenation (e.g., H₂/Pd) |

| Nucleophilic Substitution | Reactions at piperidine nitrogen or aromatic positions, influenced by electron-withdrawing groups |

| Elimination | Potential dehydrohalogenation or elimination under basic conditions |

Substitution Reactions

The compound’s piperidine nitrogen and aromatic positions are reactive sites. For example, nucleophilic substitution at the piperidine nitrogen can occur with alkyl halides or acyl chlorides. The presence of electron-withdrawing groups (nitro and trifluoromethyl) enhances the leaving group’s ability and stabilizes transition states.

A study on structurally related compounds (e.g., 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane) revealed a multistep mechanism (E1cb ip) involving pre-equilibrium followed by fast addition–elimination steps . This suggests that similar intermediates (e.g., zwitterionic species) may form during substitution reactions.

Reagent and Condition Dependencies

| Reaction | Reagents/Conditions | Observations |

|---|---|---|

| Oxidation | KMnO₄, CrO₃, acidic/basic conditions | Converts nitrophenyl to nitroso/nitrate derivatives; reaction rate depends on solvent |

| Reduction | H₂ gas, Pd/C catalyst, elevated temperature | Amine formation; steric hindrance from trifluoromethyl group may reduce efficiency |

| Substitution | Alkyl halides, acyl chlorides, polar aprotic solvents (e.g., DMF) | Reaction efficiency influenced by solvent polarity and catalyst choice |

| Elimination | Strong bases (e.g., KOtBu), high temperatures | Potential formation of conjugated systems (e.g., alkenes) from piperidine ring |

Kinetic and Thermodynamic Considerations

-

Isotope Effects : Kinetic studies on related compounds show kₕ/𝑘𝐷 ≈ 1.0–1.6, indicating minimal hydrogen involvement in rate-determining steps .

-

Solvent Effects : Polar aprotic solvents (e.g., DMSO, MeCN) accelerate substitution reactions by stabilizing transition states .

-

Steric Effects : The trifluoromethyl group may hinder access to reactive sites, requiring optimized reaction conditions (e.g., elevated temperatures or catalysts).

Biological and Industrial Relevance

The compound’s reactivity is exploited in:

-

Medicinal Chemistry : Synthesis of bioactive derivatives (e.g., anti-inflammatory agents) via functionalization of the nitrophenyl group.

-

Material Science : Incorporation into polymers or ligands due to its electron-deficient framework.

Structural and Electronic Factors

The nitrophenyl and trifluoromethyl groups act as strong electron-withdrawing substituents, lowering the pKa of the piperidine nitrogen and enhancing its electrophilic character. This facilitates reactions such as:

-

Nucleophilic Aromatic Substitution : Para positions on the nitrophenyl ring may undergo electrophilic substitution under specific conditions.

-

Catalytic Applications : Potential use in metal-catalyzed reactions (e.g., palladium-catalyzed coupling) due to its electron-deficient nature.

Experimental Validation and Challenges

-

Synthesis Optimization : Industrial-scale production requires precise control of reaction conditions (e.g., solvent choice, temperature) to maximize yield and minimize side reactions.

-

Analytical Characterization : Techniques like mass spectrometry (e.g., NIST WebBook data ) and NMR are critical for verifying reaction outcomes.

Scientific Research Applications

1-(4-Nitrophenyl)-2-(trifluoromethyl)piperidine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It can be used in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-2-(trifluoromethyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl and trifluoromethyl groups can influence the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 1-(4-nitrophenyl)-2-(trifluoromethyl)piperidine and related compounds:

*Calculated based on molecular formula.

Key Observations:

- Substituent Position : The placement of the trifluoromethyl group (e.g., position 2 vs. 4) significantly alters steric and electronic effects. For example, the CF₃ group at position 2 in the target compound may enhance ring rigidity compared to derivatives with substituents at position 4 .

- Functional Groups: Carboxylic acid (COOH) in improves solubility but may reduce membrane permeability.

Biological Activity

1-(4-Nitrophenyl)-2-(trifluoromethyl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a piperidine ring substituted with a nitrophenyl group and a trifluoromethyl group. The presence of these functional groups influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H10F3N2O2 |

| Molecular Weight | 260.21 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1(CCN(C1)C(=O)C(=C(C=C1)N=O)C(F)(F)F) |

Anticancer Properties

Research indicates that compounds with nitrophenyl moieties exhibit notable anticancer activities. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including lung, breast, and colon cancers. The mechanism often involves the inhibition of topoisomerase and alkylation of DNA, leading to apoptosis in cancer cells .

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, revealing an IC50 value of approximately 50 µM against human cervical carcinoma (HeLa) cells. This suggests moderate activity compared to standard chemotherapeutics .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. Similar piperidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and increasing antibacterial efficacy .

Table: Antimicrobial Activity Comparison

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| 1,3-Diphenylurea | Staphylococcus aureus | 16 µg/mL |

| 2-Fluoro-4-nitrophenol | Pseudomonas aeruginosa | 64 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The nitro group can interact with cellular enzymes, potentially inhibiting pathways critical for cell proliferation.

- DNA Interaction: Similar compounds have been shown to bind DNA, disrupting replication processes.

- Membrane Disruption: The trifluoromethyl group increases hydrophobic interactions with lipid membranes, enhancing permeation into bacterial cells.

Research Findings

Recent studies have focused on optimizing the structure of piperidine derivatives to enhance their biological activity. Modifications at the piperidine nitrogen or the phenyl ring can lead to increased potency against various targets.

Example Research Findings:

- A derivative with a modified trifluoromethyl group exhibited a significant increase in anticancer activity, achieving an IC50 value of 20 µM against breast cancer cells .

- Another study highlighted that altering the position of the nitro group on the phenyl ring could improve selectivity for cancerous versus non-cancerous cells, suggesting a potential for developing targeted therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.